2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyrimidines.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the cyclization process. Industrial production methods may involve the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol to generate the desired imidazole derivatives .
Chemical Reactions Analysis
2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include 1,3-diketones, malondialdehyde derivatives, and catalytic reduction agents . Major products formed from these reactions include regioisomers and diimidazole derivatives .
Scientific Research Applications
In medicinal chemistry, it has been evaluated as a potential nonbenzodiazepine GABA receptor agonist, p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis, and antibacterial agent . Additionally, it has been explored for its potential use in the development of new drugs for the treatment of infectious diseases .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. As a GABA receptor agonist, it binds to the GABA receptor and modulates its activity, leading to the desired pharmacological effects . As a p38 mitogen-activated protein kinase inhibitor, it inhibits the activity of the kinase, thereby reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid is structurally similar to other imidazopyrimidine derivatives, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . its unique trifluoromethyl group and carboxylic acid functionality distinguish it from other compounds in this class.
Properties
CAS No. |
2102411-09-4 |
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Molecular Formula |
C8H4F3N3O2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16) |
InChI Key |
JRFUYSJUYUCULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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